![molecular formula C16H17N3 B2567341 1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 838898-24-1](/img/structure/B2567341.png)
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole is a derivative of triazole, a class of nitrogen-containing heterocycles . Triazoles are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . They exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
Triazoles can be synthesized from various nitrogen sources . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
Triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications
Green Chemistry
1,2,3-triazoles, including the compound , are being used in green chemistry . They are synthesized using eco-friendly catalysts and benign solvents such as ionic liquids (ILs) or water . This is part of a broader shift towards environmentally sustainable processes in the scientific community .
Medicine
1,2,3-triazoles have found applications in various fields such as medicine . They are used in the synthesis of important heterocycles that are beneficial for humans .
Materials Science
These compounds also have applications in materials science . They are used in the synthesis of heterocycles that are useful in this field .
Agrochemicals
In the field of agrochemicals, 1,2,3-triazoles are used for synthesizing important heterocycles .
Anticancer Agents
Some 1,2,4-triazole derivatives, which are similar to the compound , have shown promising cytotoxic activity against certain cancer cell lines . They have been synthesized and evaluated as potential anticancer agents .
Biological/Pharmacophoric Properties
1,2,3-triazoles and 1,2,4-triazoles have been synthesized under “green chemistry” conditions involving ultrasound chemistry and mechanochemistry . These compounds/scaffolds possess biological/pharmacophoric properties .
High Energy Density Materials (HEDMs)
1,2,3-triazole-based energetic compounds have potential application values as high-performance explosives, heat-resistant explosives, and lead-free primary explosives . They provide a reference for the design and development of next-generation high energy density materials (HEDMs) .
Inhibitors of PDE4B
1,2,3-Triazoles derived from certain compounds have been synthesized via an ultrasound-assisted method and evaluated as inhibitors of PDE4B .
Mechanism of Action
Target of Action
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole, also known as 1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-benzotriazole, is a type of triazole compound . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . .
Mode of Action
The mode of action of 1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole involves its interaction with its targets, which are likely to be certain enzymes or receptors in the body
Biochemical Pathways
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole may affect various biochemical pathways due to its potential to interact with different enzymes and receptors
Safety and Hazards
properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12(2)14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17-18-19/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGMDKGGLDNKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole |
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